molecular formula C35H25NO4 B11652557 ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate

ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B11652557
M. Wt: 523.6 g/mol
InChI Key: ORJNUOIZSHZYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic components

Properties

Molecular Formula

C35H25NO4

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate

InChI

InChI=1S/C35H25NO4/c1-2-40-35(39)25-17-19-27(20-18-25)36-31(23-11-5-3-6-12-23)22-26(32(36)24-13-7-4-8-14-24)21-30-33(37)28-15-9-10-16-29(28)34(30)38/h3-22H,2H2,1H3

InChI Key

ORJNUOIZSHZYJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE typically involves the reduction of a Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The reaction conditions include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.

    Biological Studies: It may be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism by which ETHYL 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: The compound may inhibit or activate enzymes by binding to their active sites.

    Signal transduction: It could modulate signaling pathways within cells, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE is unique due to its combination of multiple aromatic and heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.